1-Methyl-1H,1'H-2,2'-biimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-1-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-5-4-10-7(11)6-8-2-3-9-6/h2-5H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMMGWZEBIQBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578440 | |
| Record name | 1-Methyl-1H,1'H-2,2'-biimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37570-85-7 | |
| Record name | 1-Methyl-2,2'-biimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037570857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1H,1'H-2,2'-biimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-2,2'-BIIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EU2JXK7J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within N Heterocyclic Ligand Chemistry and Biimidazole Derivatives
N-heterocyclic ligands are organic molecules containing a ring structure with at least one nitrogen atom, which can donate a pair of electrons to a metal center, forming a coordination complex. These ligands are fundamental in creating a diverse range of metal complexes with applications spanning from catalysis to medicinal chemistry. jyu.fi
Within this broad class, biimidazole derivatives represent a significant family of compounds. The parent molecule, 2,2'-biimidazole (B1206591), consists of two imidazole (B134444) rings linked together. This structure provides two nitrogen donor atoms, making it an excellent bidentate ligand, capable of binding to a metal ion at two points. nih.gov The resulting chelate ring enhances the stability of the metal complex.
1-Methyl-1H,1'H-2,2'-biimidazole is a derivative where a methyl group is attached to one of the nitrogen atoms of the biimidazole scaffold. This seemingly simple modification has profound implications for its chemical behavior. The methylation alters the electronic properties and steric hindrance of the ligand, which in turn influences the geometry, stability, and reactivity of the coordination complexes it forms. acs.org Unlike the parent 2,2'-biimidazole, which can be deprotonated to act as a bridging ligand between multiple metal centers, the methylated version typically functions as a chelating ligand to a single metal ion due to the absence of an acidic N-H proton on one of the rings. nih.gov
Historical Development and Evolution of Research on Biimidazole Scaffolds
The study of biimidazole scaffolds dates back to the mid-20th century, with initial research focusing on the synthesis and basic characterization of 2,2'-biimidazole (B1206591). researchgate.net Early synthetic methods often involved the condensation of glyoxal (B1671930) with ammonia. rsc.org The initial interest in these compounds was driven by their structural similarity to 2,2'-bipyridine, a widely used ligand in coordination chemistry.
Over the decades, research on biimidazole scaffolds has evolved significantly. Initially, they were primarily used as simple ligands to form mononuclear metal complexes. However, the discovery that the N-H protons of 2,2'-biimidazole could be removed opened up new avenues of research. nih.gov This deprotonation allows the biimidazole anion to act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes and coordination polymers. This versatility has been exploited in the development of supramolecular assemblies and metal-organic frameworks (MOFs). jyu.fi
The introduction of substituents onto the biimidazole core, such as the methyl group in 1-Methyl-1H,1'H-2,2'-biimidazole, marked a further evolution in the field. Researchers began to systematically modify the ligand structure to fine-tune the properties of the resulting metal complexes. researchgate.net This has led to the development of biimidazole-based systems with specific electronic, magnetic, and optical properties.
Fundamental Significance and Current Research Trajectories of 1 Methyl 1h,1 H 2,2 Biimidazole
Classical and Established Synthetic Approaches
Traditional methods for the synthesis of the biimidazole core and its N-methylated derivative have laid the groundwork for more modern approaches. These established routes primarily involve condensation reactions and metal-mediated couplings.
Condensation Reactions with Imidazole (B134444) Precursors
The formation of the 2,2'-biimidazole (B1206591) scaffold can be achieved through the condensation of appropriate imidazole precursors. A common approach involves the reaction of glyoxal (B1671930) with ammonia, followed by methylation to introduce the methyl group at the N1 position. researchgate.netresearchgate.net Variations of this method might utilize different starting materials that lead to the imidazole ring system, which is then coupled. For instance, the synthesis of 2,4(5)-disubstituted imidazoles can be achieved through the oxidation of a methyl ketone followed by condensation with an aldehyde. researchgate.net While effective, these methods can sometimes require harsh conditions and may result in mixtures of products, necessitating careful purification.
Coupling Reactions and Metal-Mediated Syntheses
Metal-mediated coupling reactions represent a cornerstone in the synthesis of biaryl compounds, including this compound. The Ullmann reaction, a classic copper-catalyzed coupling of two aryl halides, has been a foundational method in this area. wikipedia.orgorganic-chemistry.orgnih.gov This reaction, first reported by Fritz Ullmann, has seen significant evolution from its initial requirements of stoichiometric copper and high temperatures to modern catalytic versions with improved efficiency and milder conditions. wikipedia.orgorganic-chemistry.org
Palladium and nickel have also emerged as effective catalysts for similar cross-coupling reactions. wikipedia.orgnptel.ac.in These transition metal-catalyzed reactions, such as the Suzuki and Stille couplings, offer a high degree of control and functional group tolerance, making them powerful tools for constructing the C-C bond between two imidazole rings. nptel.ac.in For example, a β-bromostyrene can be reacted with imidazole in an ionic liquid using a copper iodide catalyst and L-proline to form N-styrylimidazole, demonstrating a variation of the Ullmann reaction. wikipedia.org
Table 1: Comparison of Classical Synthetic Approaches
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Condensation Reactions | Formation of the biimidazole scaffold from precursors like glyoxal and ammonia. | Readily available starting materials. | Can require harsh reaction conditions and may produce byproducts. |
| Ullmann Coupling | Copper-catalyzed coupling of two imidazole-halide precursors. wikipedia.orgorganic-chemistry.org | Well-established method. | Traditionally required high temperatures and stoichiometric copper. wikipedia.org |
| Palladium/Nickel Catalysis | Cross-coupling reactions like Suzuki and Stille couplings. nptel.ac.in | High efficiency, good functional group tolerance, milder conditions. | Can require more complex and expensive catalysts. |
Advanced and Sustainable Synthetic Protocols
In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This has led to the exploration of catalytic, microwave-assisted, and flow chemistry techniques for the production of this compound and its derivatives.
Catalytic and Organocatalytic Syntheses
Modern catalytic systems have significantly improved the synthesis of biimidazoles. The use of well-defined transition metal catalysts, often with specific ligands, allows for reactions to proceed under milder conditions with higher selectivity and yields. nih.govrsc.org For instance, copper-catalyzed Ullmann-type reactions have been refined with the use of various ligands like 1,10-phenanthroline (B135089) and amino acids to facilitate the coupling under more benign conditions. nih.gov
Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful and "green" alternative to metal-based catalysis. ias.ac.in Imidazole itself can act as an organocatalyst in certain reactions, highlighting the potential for autocatalytic or simplified catalytic systems in the synthesis of related structures. ias.ac.in These methods often offer advantages in terms of reduced metal contamination of the final product and lower toxicity.
Microwave-Assisted and Flow Chemistry Techniques
Microwave-assisted synthesis has gained traction as a method to dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. mdpi.comjocpr.comnih.gov The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, making it a valuable tool for the synthesis of heterocyclic compounds, including imidazoles. mdpi.comjocpr.com
Regioselective Functionalization and Post-Synthetic Modification
Once the this compound core is synthesized, further functionalization is often desired to tune its electronic and steric properties. Regioselective functionalization allows for the introduction of specific chemical groups at desired positions on the imidazole rings.
This can be achieved through various strategies, including directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond for functionalization. rsc.orgrsc.org This approach offers a highly efficient way to install new functionalities with high precision. For instance, palladium-catalyzed regioselective acylation of related quinoxaline-2(1H)-ones has been demonstrated in water, showcasing a sustainable approach to C-H functionalization. rsc.org
Post-synthetic modification involves chemically altering the already formed biimidazole structure. The nitrogen atoms of the imidazole rings are nucleophilic and can be readily alkylated or quaternized. Furthermore, if the biimidazole core contains reactive functional groups, these can be transformed through standard organic reactions. For example, a bromo substituent can serve as a handle for further cross-coupling reactions, allowing for the introduction of a wide variety of other groups. Nitration of the biimidazole ring is also a common modification, leading to energetic materials or intermediates for further synthesis. researchgate.netresearchgate.netbohrium.com
Table 2: Strategies for Functionalization
| Strategy | Description | Key Features |
|---|---|---|
| Regioselective C-H Activation | Directing a metal catalyst to a specific C-H bond for functionalization. rsc.orgrsc.org | High precision, atom economy. |
| Post-Synthetic Alkylation/Quaternization | Reaction at the nitrogen atoms of the imidazole rings. | Modifies electronic properties and solubility. |
| Cross-Coupling Reactions | Utilizing existing functional groups (e.g., halides) for further elaboration. | Versatile for introducing diverse substituents. |
| Nitration | Introduction of nitro groups onto the imidazole rings. researchgate.netresearchgate.netbohrium.com | Creates energetic materials or synthetic intermediates. |
N-Alkylation and N-Functionalization
The presence of a secondary amine in the 1'-position of this compound offers a reactive site for further N-alkylation and N-functionalization. These reactions are fundamental in creating a diverse range of asymmetrically substituted biimidazole ligands and materials.
Standard N-alkylation of the biimidazole core can be achieved using various alkylating agents. nih.gov For the monosubstituted this compound, the remaining N-H bond can be deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding imidazolate anion. researchgate.net This anion then acts as a nucleophile, reacting with an alkyl halide to yield the 1,1'-disubstituted 2,2'-biimidazole. The choice of base and solvent is critical to control the regioselectivity and yield of the reaction. beilstein-journals.org For instance, the use of sodium hydride has demonstrated high regioselectivity for N-1 alkylation in related heterocyclic systems. beilstein-journals.org
Beyond simple alkyl chains, functionalized groups can be introduced. For example, bifunctional reagents like 1,n-dihaloalkanes can be employed to create bridged biimidazole structures, where the two imidazole rings are linked by an alkyl chain. This approach allows for the synthesis of ligands with specific spatial arrangements of the coordinating nitrogen atoms. The alkylation of 2,2'-biimidazole-1,1'-diols with methyl iodide has been shown to occur selectively at the imidazole nitrogen atom. researchgate.net
Table 1: Examples of N-Alkylation and N-Functionalization Reactions on the Biimidazole Core
| Starting Material | Reagent(s) | Product | Reference |
| 2,2'-Biimidazole | 1,3-dibromopropane, NaH/THF, TBAB | 1,1'-(Propane-1,3-diyl)bis(1H,1'H-2,2'-biimidazole) | researchgate.net |
| 2,2'-Biimidazole | 1,5-dibromopentane, NaH/THF, TBAB | 1,1'-(Pentane-1,5-diyl)bis(1H,1'H-2,2'-biimidazole) | researchgate.net |
| 2,2'-biimidazole-1,1'-diols | Methyl iodide | 1'-hydroxy-1,4,4'-trimethyl-2,2'-biimidazole 3-oxides | researchgate.net |
Halogenation and Nitration Strategies
The introduction of halogen and nitro groups onto the imidazole rings of this compound can significantly alter its electronic properties and provide handles for further synthetic transformations, such as cross-coupling reactions.
Halogenation:
Direct halogenation of the 2,2'-biimidazole core can be challenging due to the electron-rich nature of the imidazole rings, which can lead to multiple substitutions and side reactions. A common strategy involves the use of N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). To control the regioselectivity, protection of the imidazole nitrogens may be necessary. For instance, the use of a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group on 2,2'-biimidazole allows for predominant monohalogenation, which can subsequently be deprotected to yield the mono-halo-2,2'-biimidazoles. capes.gov.br It is anticipated that similar strategies could be applied to this compound to achieve selective halogenation on the unsubstituted imidazole ring.
Nitration:
Nitration of imidazoles typically requires strong acidic conditions. A mixture of nitric acid and sulfuric acid is a common nitrating agent for introducing a nitro group onto the imidazole ring. google.comresearchgate.net For instance, the nitration of 2-methylimidazole (B133640) can be achieved with this acid mixture to produce 2-methyl-5-nitroimidazole. google.com The reaction conditions, including temperature and the ratio of acids, must be carefully controlled to ensure safety and optimize the yield. google.com The nitration of 1-methyl-2,4,5-triiodoimidazole has been shown to yield a variety of nitro-substituted imidazoles, demonstrating the feasibility of nitrating substituted methylimidazoles. figshare.com These methods suggest that this compound could be nitrated, likely at the 4'- or 5'-positions of the unsubstituted ring, under similar conditions. The introduction of nitro groups is of particular interest for the development of energetic materials. researchgate.net
Table 2: Examples of Halogenation and Nitration Reagents for Imidazole Derivatives
| Reaction | Reagent(s) | Substrate Example | Product Example | Reference |
| Bromination | N-Bromosuccinimide (NBS) | SEM-protected 2,2'-Bi-H-imidazole | Mono-bromo-2,2'-bi-H-imidazoles | capes.gov.br |
| Chlorination | N-Chlorosuccinimide (NCS) | SEM-protected 2,2'-Bi-H-imidazole | Mono-chloro-2,2'-bi-H-imidazoles | capes.gov.br |
| Nitration | Nitric acid, Sulfuric acid | 2-Methylimidazole | 2-Methyl-5-nitroimidazole | google.com |
| Nitration | Nitrating reagents | 1-Methyl-2,4,5-triiodoimidazole | Various nitro-substituted imidazoles | figshare.com |
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound and its derivatives. In the ¹H NMR spectrum of 1,1'-dimethyl-1H,1'H-2,2'-biimidazole recorded in CDCl₃, the methyl protons (CH₃) appear as a singlet at approximately 4.03 ppm. The imidazole ring protons resonate as doublets at around 6.95 ppm and 7.10 ppm. rsc.org The corresponding ¹³C NMR spectrum shows signals for the methyl carbons at roughly 35.2 ppm, and the imidazole ring carbons at approximately 122.5 ppm, 127.7 ppm, and 138.5 ppm. rsc.org
For derivatives, the chemical shifts are influenced by the nature of the substituents. For instance, in 1,1'-dibenzyl-1H,1'H-2,2'-biimidazole, the benzyl (B1604629) CH₂ protons appear as a singlet at 5.69 ppm, and the aromatic protons of the benzyl group resonate in the range of 7.01-7.24 ppm. rsc.org The imidazole ring protons are observed at 6.92 ppm and 7.12 ppm. rsc.org The ¹³C NMR spectrum of this derivative displays the benzyl CH₂ carbon at 50.7 ppm and the imidazole carbons at 121.4 ppm, 127.4 ppm, and 138.2 ppm, with the benzyl aromatic carbons also being present. rsc.org
Derivatives with different substitution patterns, such as 1,1'-dimethyl-1H,1'H-2,2'-bibenzo[d]imidazole, exhibit more complex spectra due to the presence of the benzo groups. The methyl protons give a singlet at 4.33 ppm, while the aromatic protons of the benzimidazole (B57391) moiety appear as multiplets between 7.36 and 7.88 ppm. rsc.org The ¹³C NMR spectrum shows the methyl carbon at 32.4 ppm and a series of signals for the aromatic carbons in the range of 110.0 to 143.2 ppm. rsc.org
Below is an interactive table summarizing the ¹H and ¹³C NMR data for this compound and some of its derivatives.
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole | 4.03 (s, 6H), 6.95 (d, J = 0.4 Hz, 2H), 7.10 (d, J = 0.4 Hz, 2H) rsc.org | 35.2, 122.5, 127.7, 138.5 rsc.org |
| 1,1'-Dibenzyl-1H,1'H-2,2'-biimidazole | 5.69 (s, 4H), 6.92 (d, J = 1.2 Hz, 2H), 7.01-7.04 (m, 4H), 7.12 (d, J = 1.2 Hz, 2H), 7.22-7.24 (m, 6H) rsc.org | 50.7, 121.4, 127.4, 127.5, 128.3, 128.6, 137.2, 138.2 rsc.org |
| 1,1'-Dimethyl-1H,1'H-2,2'-bibenzo[d]imidazole | 4.33 (s, 6H), 7.36 (t, J = 7.4 Hz, 2H), 7.41 (t, J = 7.4 Hz, 2H), 7.49 (d, J = 7.6 Hz, 2H), 7.88 (d, J = 7.6 Hz, 2H) rsc.org | 32.4, 110.0, 120.3, 122.8, 123.9, 136.2, 142.5, 143.2 rsc.org |
While one-dimensional NMR provides information on the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are invaluable for establishing connectivity between atoms and determining spatial proximities. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton coupling networks, confirming the connectivity within the imidazole and any substituent groups. For more complex derivatives, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are employed to correlate proton and carbon signals, providing unambiguous assignments of the carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, offering insights into the preferred conformation of the molecule in solution.
Vibrational Spectroscopy (Infrared and Raman) Investigations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding.
The IR and Raman spectra of this compound and its derivatives exhibit characteristic bands corresponding to the stretching and bending vibrations of the imidazole rings and any substituent groups. For instance, the IR spectrum of 1,1'-dihydroxy-4,4',5,5',6,6',7,7'-octahydro-1H,1'H-2,2'-dibenzo[d]imidazole shows bands at 1645, 1572, 1443, and 1356 cm⁻¹, which are characteristic of the dibenzoimidazole core. researchgate.net The vibrational modes of 1-methylimidazole (B24206) and 2-methylimidazole have been assigned in Raman spectroscopy, providing a basis for understanding the spectra of more complex biimidazole systems. arizona.eduresearchgate.net The introduction of nitro groups, as in 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole, leads to strong absorption bands in the IR spectrum corresponding to the symmetric and asymmetric stretching vibrations of the NO₂ groups. acs.orgresearchgate.net
The following table provides a summary of characteristic vibrational bands for related biimidazole structures.
| Compound/Structure | Vibrational Technique | Characteristic Bands (cm⁻¹) | Reference |
| 1,1'-Dihydroxy-4,4',5,5',6,6',7,7'-octahydro-1H,1'H-2,2'-dibenzo[d]imidazole | IR | 1645, 1572, 1443, 1356, 1313, 1277, 1244, 1213, 1111, 966, 860 | researchgate.net |
| 1-Methylimidazole | Raman | Various bands assigned to ring and methyl group vibrations. | arizona.edu |
| 2-Methylimidazole | Raman | Various bands assigned to ring and methyl group vibrations. | arizona.edu |
| 4,4',5,5'-Tetranitro-1H,1'H-2,2'-biimidazole Salts | IR | Bands corresponding to the tetranitro-biimidazole core and the respective counterions. | researchgate.net |
The vibrational spectra can also offer insights into the conformational preferences of the biimidazole system. The relative orientation of the two imidazole rings can influence the position and intensity of certain vibrational modes. Theoretical calculations, often using density functional theory (DFT), are frequently employed in conjunction with experimental data to assign vibrational modes and to predict the spectra of different conformers. bohrium.com This combined approach allows for a more detailed understanding of the conformational landscape of these molecules in the solid state and in solution.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of synthesized compounds and to gain information about their structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (148.17 g/mol ). chemscene.com Electron ionization (EI) is a common technique used for such analyses. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition, further confirming the identity of the compound. For example, the mass spectrum of 2-(1-methyl-1H-imidazol-2-yl)benzo[d]oxazole, a related compound, shows a molecular ion peak at m/z = 199. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation of newly synthesized compounds, offering a level of precision that allows for the unambiguous determination of a molecule's elemental formula. Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge (m/z) ratios, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure m/z values to four or more decimal places. This high accuracy enables the differentiation between molecules that may have the same nominal mass but differ in their elemental composition.
For derivatives of the biimidazole family, HRMS is routinely used to confirm successful synthesis by comparing the experimentally measured exact mass with the theoretically calculated mass for the target chemical formula. rsc.org The deviation between these two values, typically in the low parts-per-million (ppm) range, provides strong evidence for the assigned structure. For example, in the analysis of related alkyl-substituted dihydroxy-biimidazoles, HRMS data provides definitive proof of their identity. researchgate.net
| Compound Formula | Calculated Exact Mass (M) | Measured m/z [M]+ | Reference |
| C11H16N4O2 | 236.1269 | 236.1268 | researchgate.net |
| C17H24N4O2 | 316.1894 | 316.1897 | researchgate.net |
This level of precision is critical for distinguishing between isomers or compounds with very similar masses, ensuring the correct molecular formula is assigned before further structural or reactivity studies are undertaken.
Fragmentation Pathway Analysis
Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), not only determines the molecular weight of a compound but also provides significant structural information through the analysis of its fragmentation patterns. When a molecule like this compound is ionized, typically forming a molecular ion [M]+• or a protonated molecule [M+H]+, it can undergo controlled fragmentation in the mass spectrometer. The resulting fragment ions are characteristic of the molecule's structure and the relative stability of its chemical bonds.
The study of these fragmentation pathways helps in identifying the core structural motifs and the location of substituents. nih.govconicet.gov.ar For this compound, the fragmentation would likely be dictated by the key structural features: the two imidazole rings, the C-C single bond connecting them, and the N-methyl group.
Potential fragmentation pathways, based on general principles of mass spectrometry, could include:
Cleavage of the N-methyl group: Loss of a methyl radical (•CH3) from the molecular ion.
Fission of the inter-ring C-C bond: Cleavage of the bond connecting the two imidazole rings, leading to fragments corresponding to the individual methylated and non-methylated imidazole units.
Ring fragmentation: Complex fragmentation involving the breaking of the imidazole rings themselves, often through the loss of small neutral molecules like HCN or C2H2.
Systematic investigation of these fragmentation patterns, often aided by computational tools that predict likely fragmentation pathways, allows for the structural confirmation of derivatives and can be used to distinguish between isomers where the substituent is placed at different positions on the biimidazole scaffold. nih.govmpg.de
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) provides the most definitive and detailed three-dimensional structural information for a crystalline solid. This powerful technique allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles within the molecule, as well as the arrangement of molecules within the crystal lattice.
For this compound and its derivatives, SCXRD is indispensable for understanding its fundamental structural properties. rsc.orgresearchgate.net Studies on closely related 2,2'-biimidazole systems reveal critical insights into their conformation, stereochemistry, and the non-covalent interactions that dictate their solid-state behavior. nih.gov
Elucidation of Molecular Conformation and Stereochemistry
The conformation of biimidazole compounds is primarily defined by the dihedral angle between the two imidazole rings. The rings are not typically coplanar due to steric hindrance between the hydrogen atoms on the adjacent nitrogen atoms. SCXRD analysis precisely measures this twist. For instance, in the crystal structure of a monoprotonated 2,2'-biimidazolium cation, the dihedral angle between the two imidazole rings was found to be 11.5°. nih.gov
The substitution of a methyl group on one of the ring nitrogens in this compound would influence this conformation. X-ray analysis reveals the precise geometry, including any distortions from ideal planarity and the specific bond lengths and angles throughout the molecule. When complexed with metal ions, the biimidazole ligand's conformation adapts to the coordination geometry of the metal center, which is also precisely determined by SCXRD. nih.govresearchgate.net
| Structural Parameter | Description | Typical Findings in Biimidazole Systems | Reference |
| Dihedral Angle | The twist angle between the two imidazole rings. | Often non-zero due to steric hindrance; values can vary depending on packing and protonation state (e.g., 11.5°). | nih.gov |
| Bond Lengths | Distances between bonded atoms (e.g., C-N, C=N, C-C). | Provides information on bond order and electronic structure. | nih.gov |
| Bond Angles | Angles formed by three connected atoms. | Defines the local geometry within the imidazole rings and at the inter-ring linkage. | nih.gov |
| Coordination Geometry | The spatial arrangement of ligands around a central metal atom in a complex. | For biimidazole complexes, often a distorted octahedral geometry is observed. | nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.com SCXRD analysis provides the exact distances and angles of these interactions, allowing for a detailed understanding of the forces that stabilize the crystal structure.
In derivatives of 2,2'-biimidazole, the primary intermolecular interactions include:
Hydrogen Bonding: The N-H groups of the imidazole rings are excellent hydrogen bond donors, while the sp2-hybridized nitrogen atoms are effective acceptors. In the crystal structure of a biimidazolium salt, strong N—H···O and O—H···N hydrogen bonds were observed to link cations and anions into extended arrays. nih.gov
π-π Stacking: The aromatic imidazole rings can interact through π-π stacking. The presence and geometry of these interactions are highly dependent on the specific compound and its crystal packing. In some ruthenium-biimidazole complexes, offset π-π stacking interactions are observed, leading to shorter intermolecular distances, while in other closely related structures, these interactions are absent. nih.gov
The nature and hierarchy of these interactions can significantly influence the physical properties of the material. researchgate.net
Polymorphism and Co-crystallization Phenomena
Polymorphism is the ability of a single compound to crystallize in multiple distinct crystal structures. These different forms, or polymorphs, can exhibit different physical properties, such as density, thermal stability, and solubility, even though they are chemically identical. researchgate.net The study of polymorphism is critical in fields like pharmaceuticals and materials science. bohrium.com
Derivatives of 2,2'-biimidazole have been shown to exhibit polymorphism. A notable example is 4,4′,5,5′-tetranitro-1H,1′H-[2,2′-biimidazole]-1,1′-diamine (DATNBI), an energetic material. Researchers have discovered and characterized multiple polymorphs of DATNBI, demonstrating that different crystallization conditions can lead to different crystal packing arrangements with varying thermal stabilities and performance characteristics. researchgate.netbohrium.com
Co-crystallization is another phenomenon where a substance forms a single crystalline structure with one or more other distinct molecules (coformers). mdpi.com This technique is often used to modify the physical properties of a target molecule. For biimidazole derivatives, co-crystallization can be employed to enhance chemical stability or alter other material properties by introducing new intermolecular interactions with a suitable coformer. semanticscholar.orgrsc.org The investigation of both polymorphism and co-crystallization is essential for controlling and optimizing the solid-state properties of this compound and its functional derivatives.
Iv. Theoretical and Computational Investigations of 1 Methyl 1h,1 H 2,2 Biimidazole
Quantum Chemical Calculations (Density Functional Theory - DFT and ab initio methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying imidazole-based compounds. bohrium.comdntb.gov.ua These methods provide a balance between computational cost and accuracy, enabling detailed investigation of molecular properties. researchgate.net For instance, DFT calculations using the B3LYP functional combined with basis sets like 6-311G(d,p) are commonly used to optimize molecular geometries and predict electronic and vibrational properties of related heterocyclic systems. nih.gov
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability. aimspress.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com For imidazole (B134444) derivatives, the HOMO-LUMO gap helps to explain the charge transfer interactions occurring within the molecule. aimspress.comirjweb.com In related biimidazole systems, DFT calculations have been used to determine these energy levels and predict their electronic behavior. chemmethod.com
Molecular Electrostatic Potential (MESP): The MESP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, such as those around nitrogen atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. nih.gov MESP analysis is widely used to understand intermolecular interactions, including hydrogen bonding, which is significant in the chemistry of biimidazole compounds. mdpi.comacs.org
Below is a table summarizing typical data obtained from electronic structure analysis for heterocyclic compounds related to 1-Methyl-1H,1'H-2,2'-biimidazole.
| Parameter | Description | Typical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Reflects chemical reactivity and kinetic stability. irjweb.com |
| MESP Negative Region (Vmin) | Area of most negative electrostatic potential | Site for electrophilic attack and hydrogen bond acceptance. mdpi.com |
| MESP Positive Region (Vmax) | Area of most positive electrostatic potential | Site for nucleophilic attack and hydrogen bond donation. nih.gov |
This table is illustrative, based on general principles of computational chemistry applied to similar molecules.
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govbohrium.com These theoretical predictions are valuable for assigning signals in experimental spectra and for confirming molecular structures, especially for complex molecules or isomers. mdpi.com For related benzimidazole (B57391) systems, calculated chemical shifts have shown good correlation with experimental values. bohrium.com
IR Spectroscopy: Theoretical calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an experimental IR spectrum. scielo.org.za By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. scielo.org.za This detailed assignment is often difficult to achieve from experimental data alone. For similar aromatic heterocyclic systems, calculated vibrational wavenumbers using methods like B3LYP/6-31G(d,p) have shown good agreement with experimental FT-IR data. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. rsc.org These calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, which are characteristic of conjugated systems like biimidazoles. rsc.org
A summary of predicted spectroscopic data for a related compound is shown below.
| Spectroscopy | Predicted Parameter | Typical Calculated Range | Corresponding Experimental Region |
| ¹H NMR | Chemical Shift (δ) | 0-10 ppm | 0-10 ppm libretexts.org |
| ¹³C NMR | Chemical Shift (δ) | 110-150 ppm | 110-150 ppm (for aromatic carbons) nih.gov |
| IR | C-H stretching (aromatic) | 3100-3000 cm⁻¹ | ~3050 cm⁻¹ scielo.org.za |
| IR | C=N/C=C stretching | 1650-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| UV-Vis | λmax (π→π* transition) | 250-350 nm | ~250-350 nm rsc.org |
This table provides representative values for biimidazole-type compounds based on computational studies of related structures.
Conformational Landscape: this compound has a rotatable single bond connecting the two imidazole rings. The dihedral angle between the rings is a key conformational parameter. Computational studies can map the potential energy surface by rotating this bond to identify stable conformers (energy minima) and transition states. The planarity of the molecule influences its electronic properties and ability to act as a ligand. Studies on bridged 2,2'-biimidazoles have shown that conformational constraints can significantly alter the dihedral angle.
Tautomerism: While methylation at the N1 position prevents the most common form of annular tautomerism seen in unsubstituted 2,2'-biimidazole (B1206591), theoretical studies are crucial for confirming the stability of this form relative to any other potential isomers. nih.govclockss.org For related benzimidazoles, NMR spectroscopy combined with DFT calculations has been used to quantitatively assess tautomeric equilibria in solution. nih.govmdpi.com Such studies confirm that the environment (e.g., solvent, presence of trace acids or water) can influence the tautomeric balance. mdpi.com
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on static, isolated molecules (or with implicit solvent models), Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules, offering a dynamic picture of the system. bohrium.com
MD simulations can explore the conformational flexibility of this compound. By simulating the molecule over nanoseconds, one can observe the range of dihedral angles adopted by the C-C bond linking the imidazole rings. This provides information on the ligand's rigidity and how its shape might fluctuate in different environments, which is crucial for understanding its coordination chemistry and interactions with biological targets. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from the simulations can quantify the stability and flexibility of different parts of the molecule. bohrium.com
MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed investigation of solvation effects. These simulations can reveal the structure of the solvation shell around the biimidazole ligand and identify specific intermolecular interactions, such as hydrogen bonds between the N-H group or other nitrogen atoms and solvent molecules. Understanding these interactions is key to predicting the molecule's behavior in solution. researchgate.netbohrium.com Furthermore, MD simulations are essential for studying the stability of complexes, for example, by simulating a ligand bound to a protein or metal center to assess the strength and persistence of the interactions over time. nih.gov
Mechanistic Predictions for Chemical Reactivity and Catalysis
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the chemical reactivity of molecules like this compound and elucidating their roles in catalytic mechanisms. These studies provide insights into reaction pathways, transition state stabilization, and the electronic factors governing catalytic activity.
General Reactivity Predictions:
Computational analyses of the broader biimidazole scaffold are used to predict regions of reactivity. Methods such as molecular electrostatic potential (MESP) analysis help to identify sites susceptible to electrophilic or nucleophilic attack. For biimidazole derivatives, MESP maps typically indicate that the nitrogen atoms are the most electron-rich regions, making them prone to electrophilic attack or coordination with metal cations. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is central to understanding reactivity. The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key predictors. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov For metal complexes featuring biimidazole ligands, these calculations are extended to understand the nature of electronic transitions, such as Metal-to-Ligand Charge Transfer (MLCT) states, which are fundamental to photoredox catalysis. rsc.org
Studies on related N-alkylated biimidazole ligands in metal complexes have shown that N-alkylation does not significantly alter the ligand field strength. researchgate.net This suggests that the fundamental electronic properties and, therefore, the general catalytic behavior of this compound can be inferred from studies on the parent 2,2'-biimidazole (H₂biim) and other N-substituted derivatives. researchgate.net
Mechanisms in Catalysis:
When this compound acts as a ligand in transition metal catalysis, its electronic structure is pivotal. In nickel-catalyzed reactions, for instance, mechanistic investigations suggest the involvement of radical pathways for transformations like the ring-opening of aziridines. researchgate.net
Computational models have been effectively used to predict the selectivity and efficiency of reactions involving the biimidazole core. A notable example is the study of radical-radical coupling reactions between substituted triarylimidazolyl radicals, which are formed from a biimidazole precursor. DFT calculations of the Gibbs energy of activation (ΔG‡) for different coupling pathways (homo- versus cross-coupling) can accurately predict the observed product distribution. acs.org This selectivity is often explained by the concept of transition-state aromaticity, where the transition state leading to the favored product is stabilized by favorable electronic interactions. acs.org
The following table, based on principles from computational studies on biimidazole radical coupling, illustrates how theoretical activation energies can be used to predict reaction outcomes. acs.org
| Reaction Pathway | Reactants | Predicted Relative Gibbs Energy of Activation (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Homo-coupling A | Radical A + Radical A | 15.2 | Less Favorable |
| Homo-coupling B | Radical B + Radical B | 14.1 | Less Favorable |
| Cross-coupling | Radical A + Radical B | 11.5 | More Favorable |
This interactive table demonstrates a hypothetical scenario based on published computational methodologies where the cross-coupling pathway is kinetically favored due to a lower activation barrier compared to the homo-coupling pathways. acs.org
Furthermore, the deprotonated form of the parent 2,2'-biimidazole can act as a bridging ligand to create dinuclear metal complexes. rsc.org This "metal complex as ligand" approach opens pathways to novel catalytic structures. The redox properties of these multinuclear systems, which are central to their catalytic function, can be predicted and rationalized through a combination of electrochemical analysis and computational modeling. rsc.org
V. Coordination Chemistry of 1 Methyl 1h,1 H 2,2 Biimidazole and Its Metal Complexes
Ligand Design Principles and Coordination Modes
The design of ligands based on the biimidazole framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. The introduction of a methyl group on one of the imidazole (B134444) rings in 1-Methyl-1H,1'H-2,2'-biimidazole has significant implications for its coordination chemistry.
This compound predominantly acts as a bidentate chelating ligand, coordinating to a metal center through the two pyridine-type nitrogen atoms of the imidazole rings. This chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the complex, known as the chelate effect. The binding of the ligand as a bidentate chelate has been observed in various transition metal complexes. For instance, in tin(IV) complexes, 2,2'-biimidazole (B1206591) and its N,N'-dimethyl derivative act as bidentate chelating ligands, resulting in a hexa-coordinate tin atom. researchgate.net
While bidentate chelation is the most common coordination mode, monodentate binding is also possible, although less frequent. In this mode, only one of the imidazole rings coordinates to the metal center, leaving the other uncoordinated. This can occur due to steric hindrance or specific electronic requirements of the metal ion.
The N-methylation in this compound prevents the deprotonation of one of the imidazole rings, which in the parent 2,2'-biimidazole can lead to the formation of anionic ligands (Hbiim⁻ and biim²⁻) with different coordination properties. This methylation can influence the ligand field strength and the stability of the resulting complexes. researchgate.net
The biimidazole framework is an excellent platform for constructing polynuclear complexes, where the ligand bridges two or more metal centers. The deprotonated forms of 2,2'-biimidazole, Hbiim⁻ and biim²⁻, are particularly effective as bridging ligands. The dianion, with its four available nitrogen donor atoms, can link two metal centers, facilitating communication and interaction between them. This bridging capability is crucial for the formation of mixed-valence complexes and for studying electron transfer processes between metal ions. acs.org
For this compound, the ability to act as a bridging ligand is modified. While it can still bridge two metal centers through its two pyridine-type nitrogens in a bidentate fashion to each metal, the absence of a second acidic proton limits its versatility in forming certain types of bridged architectures that rely on the deprotonated biim²⁻ form. However, it can still participate in the formation of polynuclear complexes, for example, by acting as a "complex-as-ligand" where a mononuclear complex containing the ligand coordinates to another metal center.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its parent ligand, 2,2'-biimidazole, has been extensively explored, leading to a wide variety of compounds with interesting structural features and properties.
A plethora of transition metal complexes with biimidazole-based ligands have been synthesized and structurally characterized.
Copper (Cu): Copper(II) complexes with imidazole derivatives have been synthesized and characterized. For instance, a series of copper(II) methacrylate (B99206) complexes with various substituted imidazoles have been structurally elucidated, revealing distorted octahedral or square-pyramidal geometries. nih.gov The biimidazolate-bridged dicopper(II) complexes have also been studied for their magnetic properties. acs.org
Silver (Ag): Silver(I) complexes with 1,1'-dibenzyl-2,2'-biimidazole have been synthesized, and their geometries have been investigated. acs.org
Gold (Au): Hetero-polymetallic complexes involving gold have been synthesized using a "complex-as-ligand" strategy. For example, a tetrametallic complex [{Ru(L)₂(biim)}₂Au₂]²⁺ has been formed by reacting a ruthenium-biimidazole complex with a gold precursor.
Palladium (Pd): Heterotrinuclear complexes of palladium with 2,2'-biimidazole as a bridging ligand have been prepared and structurally characterized. uu.nl
Manganese (Mn): Manganese(II) complexes with bipyridyl-(imidazole)n ligands have been synthesized and characterized. These complexes exhibit different coordination modes of the ligands. mdpi.com Manganese(III) complexes with other nitrogen-sulfur donor ligands have also been prepared and studied for their biological activity. nih.gov
| Metal | Complex Example | Coordination Geometry | Key Findings | Reference(s) |
| Cu | [Cu(2-MeIm)₂(Macr)₂] | Distorted Octahedral | Forms supramolecular chains through hydrogen bonding. | nih.gov |
| Ag | Silver(I) complexes with 1,1'-dibenzyl-2,2'-biimidazole | - | Study of ligand geometry in the complex. | acs.org |
| Au | [{Ru(L)₂(biim)}₂Au₂]²⁺ | - | Formation of a tetrametallic complex via "complex-as-ligand" strategy. | |
| Pd | (PdL)₂(µ-biim)₂Os(O=PPh₃)₂₃ | - | Synthesis of heterotrinuclear complexes with bridging biimidazole. | uu.nl |
| Mn | Mn(II) complexes with bpy-(imidazole)n ligands | Octahedral | Ligand coordination modes and complex speciation in solution studied. | mdpi.com |
The coordination chemistry of this compound with main group elements, lanthanides, and actinides is less explored compared to transition metals. However, studies on related ligands provide insights into the potential complexation behavior.
Main Group: Tin(IV) complexes with 2,2'-biimidazole and its N,N'-dimethyl derivative have been synthesized. In these complexes, the tin atom is hexa-coordinate, with the biimidazole ligand acting as a bidentate chelate. researchgate.net
Lanthanides: The coordination chemistry of lanthanides with various polydentate ligands has been extensively studied. nih.govdiva-portal.org Lanthanide ions are hard Lewis acids and typically exhibit high coordination numbers. nih.gov While specific complexes with this compound are not widely reported, the ligand's N-donor atoms would be attractive for lanthanide coordination. The formation of dinuclear or polynuclear lanthanide complexes with bridging biimidazole-type ligands is plausible. nih.gov
Actinides: The chemistry of actinide complexes is of interest for applications in nuclear fuel reprocessing and waste management. nih.gov The synthesis of actinide complexes with various ligands, including those with P- and As-donor atoms, has been reported. core.ac.uk Similar to lanthanides, actinides are hard Lewis acids and would be expected to form stable complexes with N-donor ligands like this compound. The study of such complexes could provide insights into the electronic structure and bonding of these f-block elements. osti.gov
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of coordination compounds containing the biimidazole framework are of significant interest. These properties are influenced by the nature of the metal ion, the coordination geometry, and the specific biimidazole ligand.
Crystal field theory helps to explain the electronic structures and, consequently, the color and magnetic properties of transition metal complexes. atlanticoer-relatlantique.ca The splitting of the d-orbitals upon coordination of the ligands determines whether a complex will be high-spin or low-spin, which in turn affects its magnetic moment. atlanticoer-relatlantique.ca
Iron(II) complexes with 2,2'-biimidazole and its alkylated derivatives have been shown to exhibit spin-crossover (SCO) behavior, where the complex can switch between a low-spin and a high-spin state in response to external stimuli such as temperature or light. researchgate.net The N-alkylation of the biimidazole ligand can influence the SCO properties by affecting the ligand field strength and intermolecular interactions. researchgate.net
The magnetic properties of polynuclear complexes with bridging biimidazole ligands are particularly interesting. The bridge can mediate magnetic exchange interactions between the metal centers, leading to either ferromagnetic or antiferromagnetic coupling. nih.gov For example, imidazolate- and biimidazolate-bridged copper(II) complexes have been studied to understand the nature of these magnetic interactions. acs.org
The electronic properties of ruthenium complexes with 2,2'-biimidazole have also been investigated, with studies focusing on their redox behavior and luminescent properties. nih.gov The deprotonation of the biimidazole ligand can significantly alter the electronic properties of these complexes.
| Property | Complex System | Observation | Significance | Reference(s) |
| Spin-Crossover | Fe(TPMA)(BIM)₂ | Gradual spin crossover with T₁/₂ = 190 K. | Demonstrates the tunability of magnetic behavior through ligand design. | researchgate.net |
| Magnetic Exchange | µ-biimidazolato-bis(pentamethyldiethylenetriamine)dicopper(II) | Antiferromagnetic coupling between Cu(II) centers. | Understanding of magneto-structural correlations in polynuclear systems. | acs.org |
| Redox Behavior | [Ru(pap)₂(H₂biim)]²⁺ | Reversible one-electron oxidation processes centered at the metal. | Important for applications in electron transfer studies and catalysis. |
UV-Vis, EPR, and Magnetic Susceptibility Studies
The electronic and magnetic properties of metal complexes containing MBI and its parent compound, 2,2'-biimidazole (BIM), have been extensively investigated using a combination of UV-Vis and EPR spectroscopy, as well as magnetic susceptibility measurements. These techniques provide valuable insights into the electronic transitions, spin states, and magnetic interactions within these molecules.
UV-Vis Spectroscopy: The UV-Vis absorption spectra of metal-MBI complexes are typically characterized by intense metal-to-ligand charge transfer (MLCT) bands in the visible region and ligand-centered (LC) π-π* transitions in the UV region. For instance, ruthenium(II) complexes with biimidazole-type ligands exhibit low-lying MLCT excited states between 400 and 500 nm, and LC excited states on the biimidazole and other aromatic ligands at higher energies. rsc.org The position and intensity of these bands are sensitive to the metal center, the substituents on the biimidazole ligand, and the solvent environment. researchgate.net In some cases, deprotonation of the biimidazole ligand can lead to a significant red-shift of the MLCT absorption band. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, providing information about the spin state and the distribution of the unpaired electron density. acs.org For example, in yttrium(III) complexes containing a bis(benzimidazolyl) radical ligand, EPR spectroscopy, in conjunction with DFT calculations, revealed that the unpaired electron spin resides predominantly on the aromatic ligand. acs.org Similarly, EPR has been used to characterize the low-spin and high-spin states of iron(II) spin-crossover complexes. researchgate.net The hyperfine coupling observed in EPR spectra can provide detailed information about the interaction of the unpaired electron with magnetic nuclei in the complex. researchgate.net
Magnetic Susceptibility: Magnetic susceptibility measurements are crucial for determining the magnetic behavior of metal complexes, particularly for distinguishing between high-spin (HS) and low-spin (LS) states in spin-crossover (SCO) compounds. researchgate.netacs.org For iron(II) complexes, the spin state is determined by the balance between the ligand field splitting energy and the spin pairing energy. mdpi.combeilstein-journals.org Temperature-dependent magnetic susceptibility measurements can reveal the presence of a spin transition, where the complex switches between the LS and HS states. researchgate.net For example, some iron(II) complexes with derivatives of 2,2'-biimidazole exhibit gradual or abrupt spin crossover with thermal hysteresis. researchgate.net The magnetic properties can be influenced by intermolecular interactions within the crystal lattice. researchgate.net
Below is a table summarizing representative spectroscopic and magnetic data for metal complexes with biimidazole-type ligands.
| Complex | Technique | Key Findings |
| Fe(TPMA)(BIM)₂·0.5H₂O | Magnetic Susceptibility, X-ray Crystallography, Mössbauer, UV-Vis | Exhibits a gradual spin crossover (SCO) with T₁/₂ = 190 K. researchgate.net |
| Fe(TPMA)(XBIM)₂ | Magnetic Susceptibility, X-ray Crystallography, Mössbauer, UV-Vis | Shows an abrupt SCO with a thermal hysteresis of approximately 7 K (T₁/₂↓ = 196 K, T₁/₂↑ = 203 K). The abruptness is attributed to strong intermolecular interactions. researchgate.net |
| Fe(TPMA)(XBBIM)₂·0.75CH₃OH | Magnetic Susceptibility, X-ray Crystallography, Mössbauer, UV-Vis | Remains in the high-spin state in the 2-300 K temperature range due to steric hindrance leading to a distorted coordination environment. researchgate.net |
| [Ru(bpy)₂(BiimH₂)]²⁺ | TD-DFT Calculations | The theoretical emission wavelength is calculated at 661 nm, which correlates well with the experimental emission maximum at 638 nm. rsc.org |
| [K(crypt-222)][{(Me₃Si)₂NC(NⁱPr)₂}₂Y]₂(μ-Bbim•)] | EPR Spectroscopy, DFT | The unpaired electron spin resides predominantly on the bis(benzimidazolyl) (Bbim) bridging ligand, with a small contribution from the yttrium ion. acs.org |
| Chloro-bridged Copper(II) dimers with tridentate diimine ligands | EPR, Magnetic Susceptibility | The EPR spectrum is characteristic of axial symmetry with the unpaired electron in the d(x²-y²) orbital. Magnetic measurements indicate intramolecular antiferromagnetic coupling between the copper centers. researchgate.net |
Spin State and Electronic Configuration Analysis
The spin state of a metal ion in a coordination complex is a fundamental property that dictates its magnetic and reactive behavior. For first-row transition metals like iron(II) in an octahedral environment, the d-orbitals split into t₂g and e_g sets. The electronic configuration and resulting spin state (high-spin or low-spin) depend on the magnitude of the ligand field splitting energy (Δo) relative to the spin-pairing energy (P). beilstein-journals.org
Spin-Crossover (SCO) in Iron(II) Complexes: Iron(II) (d⁶) complexes can exist in a high-spin state (S=2, ⁵T₂) or a low-spin state (S=0, ¹A₁). mdpi.combeilstein-journals.org When Δo is comparable to P, a transition between these two spin states can be induced by external stimuli such as temperature, pressure, or light. beilstein-journals.org This phenomenon is known as spin crossover.
Complexes of iron(II) with 2,2'-biimidazole and its derivatives have been shown to exhibit SCO behavior. researchgate.net The nature of the spin transition (gradual or abrupt) and the transition temperature (T₁/₂) are highly sensitive to the ligand structure and intermolecular interactions. For instance, N-alkylation of the biimidazole ligand can influence the crystal packing and the cooperativity of the spin transition. researchgate.net While N-alkylation has a negligible effect on the ligand field strength itself, the resulting intermolecular interactions can play a crucial role in the magnetic behavior. researchgate.net
Electronic Configuration of Other Metal Complexes: For heavier transition metals like ruthenium(II) (d⁶), the ligand field splitting is generally much larger than the spin-pairing energy, resulting in almost exclusively low-spin complexes. beilstein-journals.org Ruthenium(II) complexes with MBI and related ligands are diamagnetic (S=0) and are often studied for their photophysical and photochemical properties, which are governed by their electronic excited states. rsc.org
The electronic structure of radical-containing complexes, such as yttrium(III) with a bis(benzimidazolyl) radical anion, can be elucidated through a combination of spectroscopy and theoretical calculations. acs.org In such cases, the unpaired electron is often delocalized over the ligand framework, which can be confirmed by EPR spectroscopy and DFT calculations. acs.orgnih.gov
The table below provides a summary of the spin state and electronic configuration for selected metal complexes.
| Metal Ion | d-electron count | Typical Coordination Geometry | Ligand Type | Spin State | Electronic Configuration (in Octahedral Field) | Notes |
| Fe(II) | d⁶ | Octahedral | 2,2'-Biimidazole derivatives | High-Spin (S=2) or Low-Spin (S=0) | HS: (t₂g)⁴(eg)², LS: (t₂g)⁶ | Can exhibit spin-crossover behavior, where the spin state changes with temperature or other stimuli. researchgate.netbeilstein-journals.org |
| Ru(II) | d⁶ | Octahedral | 2,2'-Biimidazole, Bipyridine | Low-Spin (S=0) | (t₂g)⁶ | The large ligand field splitting of 4d metals strongly favors the low-spin configuration. beilstein-journals.org These complexes are often luminescent. rsc.org |
| Cu(II) | d⁹ | Distorted Octahedral/Square Pyramidal | Diimine and chloro-bridged ligands | S=1/2 | (t₂g)⁶(eg)³ | The single unpaired electron gives rise to a paramagnetic complex that can be studied by EPR. researchgate.net |
| Y(III) | d⁰ | - | Guanidinate and bis(benzimidazolyl) radical | S=1/2 (from radical) | - | The paramagnetism arises from the unpaired electron on the radical ligand, not the d⁰ metal center. The spin density is primarily on the ligand. acs.org |
Electrochemical Studies of Metal-Biimidazole Complexes
Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in probing the redox properties of metal complexes with this compound and related ligands. These studies provide insights into electron transfer processes and can be correlated with the catalytic activity of the complexes.
In many cases, the redox processes are metal-centered. For example, iron(III) complexes with substituted pyrazinecarboxylate ligands undergo a reversible one-electron Fe(III)/Fe(II) reduction. mdpi.com Similarly, some chromium(III) and cobalt(II) complexes with 1H-imidazole show a one-electron irreversible reduction. azjournalbar.com
However, ligand-based redox processes can also occur. In certain yttrium(III) complexes with a bis(benzimidazolyl) (Bbim) ligand, electrochemical studies revealed a quasi-reversible feature attributed to the redox activity of the Bbim ligand, which was not observed for the free ligand or a closed-shell Bbim²⁻ complex. nih.gov This highlights the role of the metal center in enabling the redox activity of the ligand.
Proton-coupled electron transfer (PCET) is another important process observed in complexes with biimidazole ligands. In these systems, the transfer of an electron is coupled to the transfer of a proton. For instance, an iridium complex with a 2,2'-biimidazole ligand can undergo photoinduced PCET with a dinitrobenzoate acceptor. researchgate.net The methylation of the biimidazole nitrogens significantly reduces the rate of electron transfer, demonstrating the crucial role of the proton transfer pathway. researchgate.netacs.org
The table below summarizes the redox behavior of selected metal complexes.
| Complex/System | Redox Process | Key Findings |
| Iron(III) complexes with 3-amino-2-pyrazinecarboxylate | Reversible Fe(III)/Fe(II) reduction | The complexes exhibit a facile, reversible one-electron reduction at a positive potential (0.08 V vs. SCE), indicating they are good oxidizing agents. mdpi.com |
| Cr(III) and Co(II) complexes with 1H-imidazole | Irreversible Cr(III)/Cr(II) and Co(II)/Co(I) reduction | The complexes show a one-electron irreversible reduction wave. azjournalbar.com |
| [K(crypt-222)][(Cp₂Y)₂(μ-Bbim•)] | Quasi-reversible ligand-based reduction | The cyclic voltammogram shows a quasi-reversible feature, indicating the redox activity of the bis(benzimidazolyl) ligand, which is enabled by coordination to the metal center. nih.gov |
| Iridium(III) complex with 2,2'-biimidazole and dinitrobenzoate | Photoinduced proton-coupled electron transfer (PCET) | Photoexcitation leads to PCET from the iridium center to the acceptor, facilitated by hydrogen bonding. Methylation of the biimidazole ligand inhibits this process. researchgate.net |
| Ruthenium(II) complex with a dihydroxybipyridine ligand and bipyridinium acceptors | Excited-state proton-coupled electron transfer (PCET) | PCET* is observed, and the reaction products can be distinguished from those of separate electron transfer (ET) and proton transfer (PT) steps. The thermodynamics of these pathways are influenced by ligand substituents. acs.orgnih.gov |
The redox properties of metal-biimidazole complexes are often directly related to their performance in catalytic reactions, particularly oxidation catalysis. A facile redox couple at an appropriate potential can be a key determinant of catalytic efficiency.
For example, the ability of iron(III) complexes with 3-amino-2-pyrazinecarboxylate to act as efficient catalysts for the oxidation of cyclohexanol (B46403) is attributed to their facile and reversible Fe(III)/Fe(II) reduction at a positive potential. mdpi.com This suggests that the ease of reduction of the metal center is a good indicator of its oxidizing power and, therefore, its catalytic activity in oxidation reactions. mdpi.com
In the context of water oxidation, the electronic properties of copper(I) complexes with substituted bis(pyrazol-1-ylmethyl)pyridine ligands play a crucial role in their catalytic activity. rsc.org The turnover number (TON) and turnover frequency (TOF) for chemical water oxidation were found to vary with the electron-donating ability of the substituents on the pyrazole (B372694) rings. rsc.org Similarly, the most active complex in chemical oxidation was also the most active in electrocatalytic water oxidation, demonstrating a clear link between the electronic structure, redox properties, and catalytic performance. rsc.org
The development of sustainable catalytic processes for the oxidation of alkanes and other substrates is an area of active research. mdpi.com The redox potential of the metal catalyst, which can be tuned by modifying the ligand structure, is a critical parameter for optimizing catalytic performance. mdpi.com Electrochemical studies, therefore, serve as a valuable tool for predicting and understanding the catalytic potential of new metal complexes. mdpi.commdpi.com
Vi. Applications in Catalysis by 1 Methyl 1h,1 H 2,2 Biimidazole and Its Metal Complexes
Homogeneous Catalysis for Organic Transformations
In homogeneous catalysis, MBI-based metal complexes are valued for their solubility and the tunable nature of the ligand, which allows for fine-tuning of the catalyst's activity and selectivity. chimia.chnih.gov
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds in organic synthesis. nanochemres.org MBI and its derivatives have been successfully employed as ligands in these transformations.
Suzuki Coupling: The Suzuki reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern synthetic chemistry. nanochemres.orgscirp.org Palladium complexes incorporating biimidazole ligands have shown catalytic activity in these reactions. For instance, a palladium complex formed with a monoquaternary derivative of 2,2'-biimidazole (B1206591) has been developed for efficient Heck reactions. cas.cn Furthermore, palladium nanoparticles stabilized on DNA-modified carbon nanotubes have been utilized as a powerful heterogeneous catalyst for Suzuki and Sonogashira reactions, highlighting the versatility of palladium catalysis in these transformations. nanochemres.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. An ionic liquid derived from the monoquaternary product of 2,2'-biimidazole and iodobutane acts as both a solvent and a ligand for a palladium catalyst in the Heck reaction. This system demonstrates good recyclability. cas.cn Supported palladium complexes have also proven effective, with SBA-16 supported 1,2-diaminocyclohexane Pd-complex catalyzing Heck, Suzuki, and Sonogashira reactions with high efficiency. rsc.orgresearchgate.net
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. nih.gov Similar to the Suzuki and Heck reactions, palladium complexes are the catalysts of choice. nanochemres.org A highly efficient and recyclable nanosized MCM-41 anchored palladium bipyridyl complex has been developed for the Sonogashira reaction. nih.gov This underscores the broad applicability of palladium-based catalysts, including those with biimidazole-type ligands, in these crucial C-C bond-forming reactions.
Table 1: Application of Biimidazole-Related Catalysts in Cross-Coupling Reactions
| Reaction | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Heck Reaction | Palladium complex with monoquaternary 2,2'-biimidazole ionic liquid | Ionic liquid acts as both solvent and ligand; good recyclability. | cas.cn |
| Suzuki & Sonogashira Reactions | Palladium nanoparticles on DNA-modified multi-walled carbon nanotubes | Heterogeneous catalyst with high activity and good selectivity under mild, ligand-free conditions. | nanochemres.org |
| Heck, Suzuki & Sonogashira Reactions | SBA-16 supported 1,2-diaminocyclohexane Pd-complex | Efficient at ppm levels of Pd under mild conditions; readily recoverable and reusable. | rsc.orgresearchgate.net |
| Sonogashira Reaction | Nanosized MCM-41 anchored palladium bipyridyl complex | Highly efficient and recyclable catalyst for coupling aryl and heteroaryl halides with terminal alkynes. | nih.gov |
Metal complexes of MBI and related biimidazoles are also active in a variety of oxidation and reduction reactions.
Oxidation Reactions: These complexes can catalyze the oxidation of various substrates. For example, copper(II) complexes with 2-methylimidazole (B133640) have been shown to catalyze the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) using hydrogen peroxide as the oxidant. nih.gov Ruthenium and osmium biimidazole complexes exhibit redox properties, undergoing one-electron oxidation processes. rsc.org Furthermore, a hybrid material of molybdenum oxide with 2,2'-biimidazole ligands has demonstrated versatility in oxidation reactions, including epoxidation and sulfoxidation, using tert-butylhydroperoxide as the oxidant. rsc.org
Reduction Reactions: The catalytic activity of these complexes also extends to reduction reactions. The redox behavior of ruthenium and osmium biimidazole complexes includes multiple ligand-based reduction steps. rsc.org This capability is crucial for reactions involving electron transfer processes.
The development of chiral catalysts for asymmetric synthesis is a significant area of research, enabling the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. bldpharm.comnih.gov Axially chiral 2,2'-biimidazole ligands have been synthesized and proven effective in copper- and iron-catalyzed asymmetric insertion of α-aryl-α-diazoacetates into the N–H bond of carbazoles, achieving high enantioselectivity (up to 96% ee). acs.org Chiral organoselenium compounds, which can be synthesized using chiral catalysts, are valuable intermediates in asymmetric synthesis. nih.gov
Heterogeneous Catalysis and Supported Systems
To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, significant effort has been directed towards the development of heterogeneous catalysts where the active metal complex is immobilized on a solid support. nih.gov
Various strategies have been employed to immobilize MBI-based metal complexes. One approach involves anchoring the complexes onto solid supports like silica (B1680970) or polymers. For instance, a biimidazole copper(I) complex has been supported on magnetic Fe3O4 nanoparticles, creating a recoverable heterogeneous catalyst. beilstein-journals.org Another strategy is the use of covalent organic frameworks (COFs) to immobilize ionic liquids derived from benzimidazole (B57391), which can then act as catalysts. mdpi.com Atomic Layer Deposition (ALD) has also been utilized to immobilize molecular catalysts onto solid oxide supports, enhancing their stability and lifetime. rsc.org
Flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety, and the potential for continuous production. beilstein-journals.orgnih.gov Immobilized MBI-based catalysts are well-suited for use in such systems. beilstein-journals.org For example, a continuous flow parallel reactor system has been developed for cross-coupling reactions using a fixed-bed catalytic meso reactor. beilstein-journals.org The stability and reusability of these catalysts are critical for prolonged operation in continuous processes. beilstein-journals.org Studies have shown that catalysts can be run continuously for extended periods without a significant loss of performance. beilstein-journals.org Enzyme-based systems immobilized in metal-organic frameworks (MOFs) have also demonstrated high productivity and stability in continuous flow reactors. nih.gov The use of flow reactors can significantly reduce reaction times compared to batch processes. researchgate.net
Table 2: Immobilization and Flow Chemistry Applications
| Application Area | Catalyst/System | Key Findings | Reference |
|---|---|---|---|
| Heterogeneous Catalysis | Biimidazole Cu(I) complex on magnetic Fe3O4 | Avoids toxic reagents and solvents; catalyst is recoverable and reusable. | beilstein-journals.org |
| Heterogeneous Catalysis | Ionic liquid-immobilized Covalent Organic Framework (COF) | Excellent catalytic activity and good recyclability. | mdpi.com |
| Flow Chemistry | Fixed-bed catalytic meso reactor with supported Pd-complex | Enables rapid screening and seamless transition to larger scale production. | beilstein-journals.org |
| Continuous Processes | Enzyme immobilized in Metal-Organic Framework (MOF) | High space-time yield and enhanced enzyme stability. | nih.gov |
Electrocatalysis and Photocatalysis
Metal complexes incorporating 1-Methyl-1H,1'H-2,2'-biimidazole and related N-heterocyclic ligands are instrumental in mediating multi-electron transfer processes. This capability is central to their application in energy-relevant catalytic reactions, such as splitting water to produce hydrogen and converting carbon dioxide into valuable chemicals.
The conversion of water into hydrogen (H₂) and oxygen (O₂) through photocatalytic or electrocatalytic water splitting is a cornerstone of renewable energy research. pku.edu.cn This process requires efficient catalysts that can facilitate the complex multi-electron reactions, namely the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). pku.edu.cncityu.edu.hk While specific studies focusing exclusively on this compound for water splitting are not extensively documented, the broader class of biimidazole and bipyridine-based ligands is crucial in constructing robust molecular catalysts for this purpose.
The primary role of ligands like this compound in this context is to stabilize the metal center in various oxidation states and to tune its redox properties to meet the thermodynamic and kinetic demands of water splitting. nih.govnsf.gov For instance, ruthenium(II) bipyridyl complexes have been used to sensitize titanate nanotubes, enhancing their photocatalytic activity for H₂ evolution under simulated sunlight. mdpi.com The design of such systems often involves integrating a light-absorbing unit (photosensitizer) with a catalytic center. The biimidazole ligand can serve as a non-innocent or spectator ligand, influencing the photophysical properties and stability of the entire assembly. researchgate.net The development of efficient earth-abundant transition metal catalysts for HER is a major goal, and ligands containing nitrogen heteroatoms are key to creating effective coordination environments for metals like nickel and cobalt. nsf.govrsc.orgnih.govmdpi.com
The conversion of carbon dioxide (CO₂), a major greenhouse gas, into value-added products like formic acid (HCOOH) and carbon monoxide (CO) is a critical area of research aimed at closing the carbon cycle. frontiersin.orgrsc.org Molecular photocatalysis, often employing metal complexes, has emerged as a promising strategy. In these systems, a photosensitizer absorbs light, and a catalyst mediates the reduction of CO₂.
Complexes involving imidazole (B134444) and biimidazole derivatives have shown significant activity in this domain. For example, a series of Rhenium(I) pyridyl-imidazole complexes have been demonstrated to be active catalysts for the light-driven reduction of CO₂. nih.gov In these systems, a ruthenium(II) bipyridine complex often serves as the photosensitizer, while a sacrificial electron donor, such as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]-imidazoline (BIH), provides the necessary electrons. nih.gov Notably, Re(I) complexes with acceptor-π conjugated imidazolylpyridine ligands have shown high selectivity for formic acid production, outperforming the benchmark Re(bpy)(CO)₃Br catalyst under similar conditions. nih.gov
Another study highlighted the use of 1,3-dimethyl-2-(o-hydroxyphenyl)-2,3-dihydro-1H-benzo[d]imidazole as an efficient electron donor in a photocatalytic system combining an Iridium(III) photosensitizer and a Ruthenium(II) catalyst to produce formate (B1220265) from CO₂. frontiersin.org These examples underscore the importance of the imidazole core in designing both the catalytic unit and the electron-donating components of advanced photocatalytic systems for CO₂ valorization.
| Catalyst (1 μM) | Photosensitizer (PS) | Electron Donor (ED) | Product | Turnover Number (TON) after 72h | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Re(I) complex with π-pendant (RC2) | [Ru(bpy)₃]²⁺ | BIH | HCO₂H | 440 | Predominantly HCO₂H over CO | nih.gov |
| Re(I) complex with π-pendant (RC3) | [Ru(bpy)₃]²⁺ | BIH | HCO₂H | 570 | ||
| Re(I) complex with A-π pendant (RC4) | [Ru(bpy)₃]²⁺ | BIH | HCO₂H | 844 | ||
| Re(I) complex with D-π pendant (RC5) | [Ru(bpy)₃]²⁺ | BIH | HCO₂H | 482 |
Mechanistic Investigations of Catalytic Cycles
Understanding the detailed mechanism of a catalytic reaction is essential for the rational design of more efficient and selective catalysts. For reactions catalyzed by complexes of this compound, researchers employ a combination of advanced spectroscopic techniques and computational modeling to identify reactive intermediates and map out the energetic landscape of the reaction pathways.
Spectroscopic methods are powerful tools for detecting and characterizing transient species that form during a catalytic cycle. Techniques such as UV-Vis absorption, luminescence spectroscopy, and mass spectrometry provide critical insights into the reaction mechanism. nih.gov
For instance, iridium(III) complexes containing a 2,2'-biimidazole ligand have been studied for their role in proton-coupled electron transfer (PCET) events. researchgate.net Luminescence spectroscopy revealed that photoexcitation of an iridium complex, hydrogen-bonded to a dinitrobenzoate acceptor, triggers a rapid PCET. The methylation of the biimidazole nitrogen atoms significantly slows this process, confirming that the N-H protons of the biimidazole ligand are directly involved in the coupled transfer mechanism. researchgate.net
In other work, laser spectroscopy has been used to characterize the non-covalent interactions between 2-(2′-Pyridyl)-Benzimidazole (a related N-heterocyclic structure) and solvent molecules like water and methanol (B129727) in the gas phase. chemrxiv.org Such fundamental studies help to elucidate how the immediate environment around the ligand can influence the stability and reactivity of the metal complex, which is crucial for understanding the behavior of catalysts in solution.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating catalytic mechanisms at the molecular level. mdpi.com DFT calculations allow researchers to model the electronic structure of catalysts, intermediates, and transition states, providing a detailed map of the reaction pathway and its associated energy barriers. nih.gov
For ruthenium complexes containing N,N'-alkylated 2,2'-biimidazole ligands, quantum-chemical calculations have been used to rationalize their photophysical properties. researchgate.net These studies revealed that the specific structure of the alkyl bridge between the imidazole rings drastically affects the energy levels of the excited states. A propylene (B89431) bridge, for example, was found to stabilize a desirable metal-to-ligand charge-transfer (MLCT) excited state, enhancing the complex's photostability and luminescence, which are critical properties for photocatalytic applications. researchgate.net This work highlights how computational modeling can guide the synthetic design of ligands like this compound to achieve specific photochemical behaviors.
DFT has also been applied to predict the most likely products and rate-determining steps of CO₂ reduction catalyzed by novel materials. nih.gov By calculating the Gibbs free energy (ΔG) for each step of the proposed catalytic cycle, researchers can identify kinetic bottlenecks and design catalysts that lower these energy barriers.
| System Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| [(tbbpy)₂Ru(R₂b(b)im)]²⁺ complexes | Quantum-Chemical Calculations | The length and rigidity of the N,N'-alkyl bridge on the biimidazole ligand dictates the energy and localization of MLCT excited states, impacting photostability. | researchgate.net |
| Carbon nitride derivative catalysts | Density Functional Theory (DFT) | Calculated the reaction pathway for CO₂ reduction, identifying the rate-determining step (CO₂ → COOH*) and predicting the main products (HCOOH and CH₃OH). | nih.gov |
| Zn(II) hydrazone complexes | Density Functional Theory (DFT) | Predicted ground-state geometries and analyzed frontier molecular orbitals (HOMO-LUMO) to correlate electronic structure with observed catalytic reactivity. | mdpi.com |
Vii. Applications in Advanced Materials Science
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govmdpi.com The choice of the organic linker is crucial as it dictates the resulting structure, porosity, and ultimately, the functional properties of the material. ekb.eg Biimidazole-based ligands are of significant interest due to their versatile coordination modes and the ability to create robust frameworks with potential applications in gas storage, separation, catalysis, and sensing. mdpi.comrsc.org
The design of MOFs and CPs based on biimidazole ligands is guided by the coordination chemistry of the metal centers and the geometry of the ligand. The two imidazole (B134444) rings in biimidazole can rotate relative to each other, providing conformational flexibility that can lead to a variety of network topologies. The nitrogen atoms of the imidazole rings act as excellent donor sites for coordination with metal ions.
The porous nature of many MOFs makes them excellent candidates for gas adsorption, separation, and storage. researchgate.netnih.govnih.govmdpi.com The performance of a MOF in these applications is determined by factors such as its surface area, pore size and volume, and the chemical nature of the pore surfaces. The presence of specific functional groups within the pores can enhance the affinity for certain gas molecules, leading to selective adsorption.
There is a lack of specific data on the gas adsorption properties of MOFs synthesized from 1-Methyl-1H,1'H-2,2'-biimidazole. However, studies on MOFs constructed from the parent 2,2'-biimidazole (B1206591) ligand have demonstrated their potential in this area. The nitrogen-rich character of the biimidazole moiety can provide preferential binding sites for gases like CO2. For instance, amine-functionalized porous polymers have shown enhanced CO2 adsorption capacities and selectivity over other gases like N2. mdpi.com It is conceivable that MOFs incorporating this compound could exhibit interesting gas adsorption behaviors, with the methyl group potentially modifying the pore environment and influencing the interactions with guest molecules. Further research is needed to synthesize and characterize such materials to evaluate their performance in gas adsorption applications.
The functional versatility of MOFs extends to catalysis and chemical sensing. ekb.eg MOFs can act as heterogeneous catalysts, with the metal nodes or the organic linkers serving as active sites. Their high surface area allows for a high density of accessible catalytic sites. For sensing applications, the interaction of analyte molecules with the MOF framework can induce a detectable change in its physical or chemical properties, such as fluorescence or conductivity.
While there are no specific reports on catalytic or sensing MOFs derived from this compound, the broader class of biimidazole-based coordination polymers has shown promise. For example, a 3D Co(II) coordination polymer based on a di(p-carboxybenzyl)-2,2'-biimidazole ligand has been shown to be a highly sensitive and selective fluorescent sensor for the detection of Fe³⁺, Cr₂O₇²⁻, and CrO₄²⁻ ions in aqueous solution. rsc.org This same material also exhibited excellent photocatalytic activity for the degradation of organic dyes like methylene (B1212753) blue and rhodamine B. rsc.org These findings suggest that MOFs incorporating the biimidazole scaffold have the potential for dual functionality in sensing and catalysis. The introduction of a methyl group in this compound could modulate the electronic properties of the ligand, which in turn could influence the catalytic activity or the sensing response of the resulting MOF.
Functional Polymers and Hypercrosslinked Polymers (HCPs)
Functional polymers and hypercrosslinked polymers (HCPs) are another class of porous materials that have garnered significant attention for their applications in adsorption and sensing. nih.gov HCPs are amorphous porous solids with high surface areas and excellent chemical stability, typically synthesized through the extensive crosslinking of aromatic monomers.
The capture of volatile radioactive iodine is a critical aspect of nuclear waste management. mdpi.com Porous organic polymers (POPs) have emerged as promising materials for this purpose due to their high porosity and the ability to incorporate specific functional groups that can interact strongly with iodine.
Research in this area has focused on polymers derived from 2,2'-biimidazole. These biimidazole-based porous organic polymers have demonstrated exceptionally high iodine adsorption capacities. rsc.orgbohrium.comacs.org The nitrogen atoms in the imidazole rings are believed to play a crucial role in the capture of iodine through charge-transfer interactions. A series of bisimidazole-based conjugated porous organic polymers (BisImi-POP@1–6) exhibited impressive iodine vapor uptake, with some reaching values as high as 10.30 g g⁻¹. bohrium.comacs.org The adsorption process in these materials is often a combination of physisorption and chemisorption. bohrium.com
While there are no specific studies on iodine capture using polymers derived from this compound, the performance of the parent biimidazole polymers suggests that this would be a fruitful area of investigation. The methyl group might influence the polymer's morphology and electronic properties, which could, in turn, affect its iodine adsorption capabilities.
Table 1: Iodine Capture Performance of 2,2'-Biimidazole-Based Porous Organic Polymers
| Polymer | Iodine Uptake (g g⁻¹) | Reference |
|---|---|---|
| TBIM | 9.43 | rsc.org |
| HBIM | 8.11 | rsc.org |
| BisImi-POP@1 | 9.50 | bohrium.comacs.org |
| BisImi-POP@2 | 10.30 | bohrium.comacs.org |
| BisImi-POP@3 | 4.83 | bohrium.comacs.org |
| BisImi-POP@4 | 6.45 | bohrium.comacs.org |
| BisImi-POP@5 | 3.57 | bohrium.comacs.org |
| BisImi-POP@6 | 3.93 | bohrium.comacs.org |
This table presents data for polymers based on 2,2'-biimidazole, as specific data for this compound-based polymers is not currently available in the literature.
The detection of nitroaromatic compounds, such as 2,4-dinitrophenol (B41442) (DNP), is important for environmental monitoring and security applications, as these compounds are often pollutants and components of explosives. scielo.brnih.gov Fluorescent porous polymers have shown great potential as sensors for these analytes, where the detection mechanism often involves fluorescence quenching upon interaction with the nitroaromatic compound.
Similar to iodine capture, research on polymer-based sensors for DNP has utilized 2,2'-biimidazole as a building block. Biimidazole-based porous organic polymers have been developed that can act as fluorescent sensors for nitroaromatic compounds. rsc.org For instance, the polymers TBIM and HBIM, in addition to their high iodine uptake, can sense compounds like picric acid and p-nitrophenol through fluorescence quenching. rsc.org The quenching mechanism is often attributed to electron transfer from the electron-rich polymer to the electron-deficient nitroaromatic compound. Other materials like nitrogen-doped carbon quantum dots and MOFs such as NH₂-MIL-125(Ti) have also been successfully employed for the highly sensitive detection of DNP. scielo.brrsc.org
There is currently no published research on the use of polymers derived from this compound for the detection of DNP. However, the foundational work with 2,2'-biimidazole-based polymers suggests that this is a promising avenue for future exploration. The electron-donating nature of the methyl group in this compound could potentially enhance the fluorescence quenching response towards electron-deficient analytes like DNP, possibly leading to sensors with improved sensitivity.
Luminescent and Optoelectronic Materials
The 2,2'-biimidazole core is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. These complexes are often endowed with interesting photophysical properties, making them attractive for applications in luminescent and optoelectronic devices. The methylation at the N1 position in this compound can be used to fine-tune the electronic and steric properties of the resulting metal complexes.
The design of fluorescent and phosphorescent materials based on the this compound framework typically involves its coordination to d¹⁰ metal centers or heavy transition metals like iridium(III) and ruthenium(II). nih.govresearchgate.netacs.org The biimidazole moiety acts as a robust N,N'-bidentate ligand, forming a stable five-membered chelate ring with the metal ion. acs.org The resulting complexes can exhibit intense luminescence, the characteristics of which (e.g., emission wavelength, quantum yield, and lifetime) are influenced by both the metallic center and the nature of other ancillary ligands in the coordination sphere. researchgate.netacs.org
For instance, iridium(III) complexes incorporating 2,2'-biimidazole ligands are known to be excellent phosphorescent emitters. researchgate.net The strong spin-orbit coupling induced by the heavy iridium atom facilitates intersystem crossing from the singlet to the triplet excited state, leading to efficient room-temperature phosphorescence. The emission color can be tuned by modifying the substituents on the biimidazole ring or by changing the ancillary ligands. While specific studies on the 1-methyl derivative are not extensively detailed in the literature, the principles of ligand design suggest that the methyl group would subtly influence the ligand field strength and the energy of the metal-to-ligand charge transfer (MLCT) excited states, thereby affecting the luminescent properties.
Furthermore, metal-organic frameworks (MOFs) constructed with imidazole-containing ligands have been investigated for their luminescence-based sensing capabilities. nih.gov For example, certain cadmium(II) and nickel(II) complexes with imidazole-based tripodal ligands exhibit fluorescence that can be quenched by the presence of nitroaromatic compounds like nitrobenzene. nih.gov This suggests a potential application for biimidazole-based materials in the detection of environmentally hazardous substances.
The phosphorescent metal complexes described above are prime candidates for use as emitters in organic light-emitting diodes (OLEDs). d-nb.infomdu.ac.in In an OLED, the radiative decay of triplet excitons, which account for 75% of the excitons formed under electrical excitation, is crucial for achieving high internal quantum efficiencies. nih.gov Phosphorescent emitters, such as iridium(III) complexes, provide a pathway for harvesting these triplet excitons and converting them into light. nih.gov
Complexes based on the 2,2'-biimidazole scaffold have been explored for their potential in OLEDs. d-nb.info The thermal stability and solubility of these complexes can be tailored through chemical modification, which is important for their processability into thin-film devices either by thermal evaporation or solution-based methods. nih.govnih.gov The 1-methyl substitution on the biimidazole ring can enhance the solubility of the resulting metal complexes in organic solvents, which is advantageous for the fabrication of solution-processed OLEDs.
The role of the biimidazole ligand is to provide a stable coordination environment for the metal center and to contribute to the electronic structure of the emissive state. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the complex, which determine the emission color and the charge injection/transport properties, are influenced by the biimidazole ligand and its substituents. nih.gov While this compound is listed as an intermediate for OLEDs, detailed performance data of devices specifically employing this ligand is not widely reported. researchgate.net
| Complex Type | Potential Application | Key Features |
| Iridium(III)-biimidazole | Phosphorescent Emitters for OLEDs | Efficient triplet harvesting, tunable emission |
| Ruthenium(II)-biimidazole | Luminescent Sensors | Anion recognition, quenching by analytes |
| d¹⁰ Metal-biimidazole | Fluorescent Materials | Intense luminescence |
| Biimidazole-based MOFs | Chemical Sensors | Detection of nitroaromatics |
Energetic Materials Based on Functionalized Biimidazoles
The high nitrogen content and the inherent stability of the imidazole ring make the 2,2'-biimidazole scaffold an attractive starting point for the synthesis of high-energy-density materials (HEDMs). researchgate.netmdpi.com The introduction of energetic functional groups, particularly nitro groups, onto the biimidazole core can significantly enhance the energetic performance of the resulting compounds.
The synthesis of energetic biimidazole derivatives primarily involves the nitration of the 2,2'-biimidazole backbone. The parent compound can be nitrated using strong nitrating agents, such as a mixture of nitric acid and sulfuric acid or nitric acid in polyphosphoric acid, to yield polynitro derivatives. researchgate.netmdpi.comresearchgate.net One of the most studied energetic derivatives is 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (TNBI). researchgate.netresearchgate.net
Further functionalization of the biimidazole core can lead to even more powerful energetic materials. For example, the N-H protons on the imidazole rings are acidic, especially after the introduction of electron-withdrawing nitro groups, and can be substituted. mdpi.com A significant advancement in this area is the synthesis of 1-(dinitromethyl)-4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (DNM-TNBI), which is achieved by introducing a gem-dinitromethyl group onto the TNBI structure. researchgate.netnih.gov This modification not only enhances the energetic properties but also improves the oxygen balance of the molecule. nih.gov
Another synthetic strategy involves the amination of the biimidazole ring, followed by nitration to create N-nitroamino groups, which are also highly energetic functionalities. researchgate.net These energetic derivatives are typically characterized using a combination of spectroscopic techniques (NMR, IR), elemental analysis, and single-crystal X-ray diffraction to confirm their molecular structures. mdpi.com
The energetic properties of functionalized biimidazoles are evaluated through both computational and experimental methods. Computational studies, often employing density functional theory (DFT), are used to predict key performance parameters such as the heat of formation, density, detonation velocity (Dᵥ), and detonation pressure (P). nih.govnih.gov These calculations provide valuable insights into the structure-property relationships and can guide the design of new energetic molecules. nih.gov
For instance, computational studies have shown that increasing the number of nitro groups on the imidazole ring generally leads to a higher heat of formation and better detonation performance. nih.gov The introduction of a gem-dinitromethyl group in DNM-TNBI, for example, results in a material with a high density (1.92 g/cm³) and excellent calculated detonation properties (Dᵥ = 9102 m/s, P = 37.6 GPa), making it a potential high-performance oxidizer or explosive. nih.gov
Experimental evaluation involves measuring the density, thermal stability (e.g., via differential scanning calorimetry), and sensitivity to mechanical stimuli like impact and friction. mdpi.comresearchgate.net The detonation performance can be determined through standard explosive testing methods. Energetic salts of TNBI have been synthesized and characterized, showing good thermal stability and low sensitivity to mechanical stimuli, which are desirable properties for practical applications. researchgate.net For example, some TNBI salts exhibit better performance than trinitrotoluene (TNT) in terms of calculated detonation parameters. researchgate.net These findings underscore the potential of the functionalized biimidazole framework in the development of next-generation high-performance explosives and propellants. bohrium.comrsc.orgnih.gov
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
| DNM-TNBI | 1.92 | 9102 | 37.6 | nih.gov |
| [DNM-TNBI²⁻][2NH₄⁺] | - | 8050 | 26.4 | nih.gov |
| [DNM-TNBI²⁻][2K⁺] | - | 8301 | 30.8 | nih.gov |
| 5-azido-4,4',5'-trinitro-1H,1'H-2,2'-biimidazole | - | 8093 | - | bohrium.com |
| dihydroxylammonium-5-azido-4,4',5'-trinitro-[2,2'-biimidazole]-1,1'-diide | - | 8494 | - | bohrium.com |
Viii. Emerging Research Areas and Future Directions
Biological Interactions and Mechanistic Studies
The potential for biimidazole derivatives to interact with biological systems is a rapidly expanding field of study. The core structure, reminiscent of biological purines, provides a framework for designing molecules that can recognize and bind to biomacromolecules, interfere with pathological pathways, and potentially mitigate oxidative stress.
The ability of biimidazole-based compounds to interact with nucleic acids and proteins is a cornerstone of their emerging biological applications. While research on 1-Methyl-1H,1'H-2,2'-biimidazole itself is still developing, studies on its close derivatives and metal complexes have provided significant mechanistic insights.
A notable study investigated a binuclear copper(II) complex incorporating 1,1'-dimethyl-2,2'-biimidazole, a compound structurally similar to this compound. rsc.org Through a combination of electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements, researchers determined that this complex interacts with DNA. The binding mechanism was identified as minor groove binding, a mode of interaction where a molecule fits into the smaller of the two grooves in the DNA double helix. rsc.orgrsc.org This type of interaction is significant as it can influence DNA replication and transcription without necessarily breaking the DNA strands, as is common with intercalating agents. cymitquimica.com
In contrast, other related heterocyclic systems, such as benzimidazole (B57391) Schiff base complexes, have been shown to bind to DNA primarily through intercalation. researchgate.net This involves the planar aromatic rings of the compound inserting themselves between the base pairs of the DNA, which can lead to significant distortion of the DNA structure and potent cytotoxic effects. researchgate.netchemscene.com The flexible nature of the biimidazole and benzimidazole rings is thought to be crucial for achieving high-affinity binding. cymitquimica.com
Beyond DNA, the interaction of imidazole (B134444) derivatives with proteins is also a key area of investigation. Molecular docking simulations have been employed to study the binding of synthesized imidazole derivatives, such as 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole, to protein targets. researchgate.net These computational studies help identify the specific atoms and interactions, including hydrogen bonds and van der Waals forces, that govern the binding preference of the molecule within a protein's active or allosteric sites. researchgate.net For instance, copper complexes with imidazole-containing ligands have been studied for their ability to bind to Human Serum Albumin (HSA), demonstrating the potential for these compounds to be transported in the bloodstream and interact with key physiological proteins. chemscene.com
These findings collectively suggest that the this compound scaffold is a viable candidate for the development of molecules that can recognize and bind to specific biomolecular targets. The precise mode of interaction—be it groove binding, intercalation, or protein pocket binding—can likely be tuned by strategic functionalization of the biimidazole core.
Table 1: DNA Binding Characteristics of Biimidazole-Related Complexes
| Compound/Complex | Biomolecule | Observed Binding Mode | Method of Study |
|---|---|---|---|
| [Cu₂(Dmbiim)₄(H₂O)₂]⁴⁺ (Dmbiim = 1,1'-Dimethyl-2,2'-biimidazole) | DNA | Minor Groove Binding | Spectroscopy, Viscosity, Voltammetry |
| Benzimidazole Schiff Base-Metal(II) Complexes | DNA | Intercalation | UV/Visible Spectroscopy, Thermal Denaturation |
This table is generated based on data from multiple sources. rsc.orgrsc.orgresearchgate.netmdpi.com
The structural similarity of the biimidazole core to endogenous molecules makes it an attractive scaffold for the design of enzyme inhibitors. By targeting the active site or allosteric sites of enzymes, such inhibitors can modulate metabolic pathways, making them valuable tools for biochemical research and potential therapeutic agents. Research into biimidazole derivatives has revealed specific mechanisms of enzyme inhibition.
One of the earliest examples involves the parent compound, 2,2'-bi-1H-imidazole, which was investigated as an inhibitor of dopamine (B1211576) β-hydroxylase. rsc.org This enzyme is critical in the biosynthesis of the neurotransmitter norepinephrine. Kinetic studies revealed that 2,2'-bi-1H-imidazole acts as a linear competitive inhibitor with respect to the enzyme's cofactor, ascorbate. rsc.org This indicates that the biimidazole molecule likely competes with the cofactor for binding at the enzyme's active site.
More recently, research has expanded to other enzyme families. Derivatives of azabenzimidazole, a related heterocyclic structure, have been designed as potent and selective inhibitors of TBK1/IKKε kinases. mdpi.com These kinases are involved in inflammatory signaling pathways, and their inhibition is a target for anti-inflammatory and cancer therapies. The inhibition mechanism for these compounds is typically ATP-competitive, where the inhibitor binds to the ATP-binding pocket of the kinase, preventing the enzyme from carrying out its phosphorylation function. chemscene.com
Furthermore, novel benzylamine-sulfonamide derivatives containing a 1-methyl-1H-imidazol-2-yl)thio moiety have been synthesized and evaluated as inhibitors of human monoamine oxidase B (hMAO-B). diva-portal.org MAO-B is a key enzyme in the degradation of dopamine, and its inhibitors are used in the treatment of Parkinson's disease. diva-portal.org Kinetic studies, including Lineweaver-Burk plots, determined that the most potent of these compounds exhibited a non-competitive inhibition mechanism, suggesting they bind to an allosteric site on the enzyme rather than the active site where the substrate binds. diva-portal.org
These examples demonstrate the versatility of the imidazole and biimidazole scaffolds in targeting different classes of enzymes through various inhibition mechanisms. Future research may focus on synthesizing and testing this compound derivatives to explore their potential as specific inhibitors for a range of enzymes implicated in disease.
Table 2: Enzyme Inhibition by Biimidazole and Related Derivatives
| Inhibitor Class | Target Enzyme | Inhibition Mechanism |
|---|---|---|
| 2,2'-bi-1H-imidazole | Dopamine β-hydroxylase | Competitive (with respect to ascorbate) |
| Azabenzimidazole derivatives | TBK1/IKKε kinases | ATP-Competitive |
| Benzylamine-sulfonamides with imidazole moiety | Monoamine Oxidase B (MAO-B) | Non-competitive |
This table is generated based on data from multiple sources. rsc.orgchemscene.commdpi.comdiva-portal.org
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Compounds that can act as antioxidants are therefore of great interest. The imidazole ring system, present in this compound, is a feature in several molecules known to possess antioxidant properties.
The antioxidant activity of imidazole derivatives often involves one of two primary mechanisms: hydrogen atom transfer (HAT) or single electron transfer (SET). In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, quenching its reactivity. The SET mechanism involves the transfer of an electron to the radical species.
Studies on specially designed 2H-imidazole-derived phenolic compounds have shown that they can exhibit potent antioxidant activity. rsc.orgcymitquimica.comresearchgate.netrsc.org The effectiveness of these compounds is often measured by their antiradical capacity (ARC). Research has demonstrated that conjugating a polyphenolic subunit (a known antioxidant structure) with a 2,2-dimethyl-5-phenyl-2H-imidazol-4-yl fragment significantly increases the ARC. rsc.orgcymitquimica.com This enhancement indicates that these compounds are capable of acting as antioxidants via the hydrogen atom transfer mechanism, with an efficacy that can surpass some natural polyphenolic antioxidants. rsc.orgcymitquimica.com
Another line of research compared the antioxidant properties of 2-imidazolones and 2-imidazolthiones with uric acid, a known biological antioxidant. sielc.com The 2-imidazolthiones were found to react with the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) at rates comparable to uric acid, indicating significant radical-scavenging ability. sielc.com While the corresponding 2-imidazolones were less reactive, both classes of compounds showed protective effects against chemically induced hemolysis in red blood cells. sielc.com This suggests that even subtle changes to the imidazole core can modulate its antioxidant potential.
Applications in Analytical Chemistry
The unique coordination properties and tunable electronic structure of the biimidazole scaffold make it a versatile platform for the development of advanced analytical tools. From sensitive electrochemical detectors to specialized chromatographic materials, biimidazole derivatives are emerging as valuable components in modern analytical methods.
Electrochemical sensors offer a powerful combination of sensitivity, portability, and cost-effectiveness for detecting a wide range of analytes. The biimidazole core can be incorporated into sensor design in several ways, either as a recognition element itself or as a ligand to create a selective sensing complex.
One innovative approach involves the use of 2,2'-biimidazole-based conjugated polymers as fluorescent sensing platforms. researchgate.net Researchers have synthesized such polymers that, in the presence of copper(II) ions, experience fluorescence quenching. researchgate.net This polymer-Cu²⁺ complex can then be used as a "turn-on" sensor for the pyrophosphate (PPi) anion. researchgate.net The addition of PPi selectively displaces the Cu²⁺ from the polymer, restoring fluorescence and providing a clear signal for PPi detection with a limit of approximately 0.17 ppm. researchgate.net This work provides a strategy for developing highly selective and sensitive sensors based on the biimidazole framework.
In another application, a derivative, 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole (TNBI), has been the target of electrochemical detection. mostwiedzy.pl A sensor utilizing a boron-doped diamond/graphene nanowall electrode was developed to detect this specific nitroaromatic explosive. mostwiedzy.pl The sensing mechanism is based on the electrochemical reduction of the nitro groups on the biimidazole core, which produces a measurable signal via differential pulse voltammetry. mostwiedzy.pl This sensor demonstrated high sensitivity, with a detection limit as low as 0.52 ppm, showcasing the utility of biimidazole compounds in environmental monitoring and security applications. mostwiedzy.pl
These examples highlight the potential of incorporating the this compound scaffold into electrochemical sensor designs. Its ability to coordinate with metal ions and its inherent electrochemical activity could be exploited to create sensors for various target analytes, including metal ions, anions, and other organic molecules.
Chromatography is an indispensable tool for separating and analyzing complex mixtures. The development of novel stationary phases with unique selectivities is a constant goal in this field. The structural rigidity and potential for multiple types of interactions (e.g., π-π stacking, hydrogen bonding, dipole-dipole) make the biimidazole scaffold an interesting candidate for creating new chromatographic materials.
While the use of this compound itself as a stationary phase is not yet documented, related compounds are frequently purified and analyzed using chromatographic techniques, which provides insights into their interactive properties. For instance, the purification of newly synthesized ruthenium(II) sensitizers containing a 4,4',5,5'-tetramethyl-1H,1'H-2,2'-bi-imidazole ligand is commonly achieved using silica (B1680970) gel column chromatography with an ethyl acetate/dichloromethane mobile phase. rsc.org This indicates a moderate polarity and the ability to interact with the silanol (B1196071) groups of the silica gel.
Furthermore, the analysis of derivatives like 4,4',5,5'-tetramethyl-2,2'-bisimidazole can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC) on specialized columns like Newcrom R1. sielc.com A typical mobile phase for this analysis consists of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, suggesting that the compound interacts with the stationary phase via hydrophobic and potentially ionic or polar mechanisms. sielc.com
The potential for biimidazole derivatives to act as stationary phases lies in their ability to be immobilized onto a support material (like silica) and offer unique separation capabilities. A biimidazole-based stationary phase could provide mixed-mode separations, combining reversed-phase characteristics with selectivity based on shape, polarity, and electronic interactions. Similarly, these compounds could be explored as selective solid-phase extraction (SPE) agents for isolating specific analytes from complex matrices prior to analysis.
Green Chemistry and Sustainable Applications
The principles of green chemistry are becoming increasingly integral to the synthesis and application of chemical compounds, and this compound is no exception. Current research is geared towards developing more environmentally benign synthetic routes and harnessing its properties for sustainable applications.
The sustainable production of this compound is a key area of research. While traditional chemical synthesis methods are well-established, the focus is shifting towards biocatalytic and renewable approaches. One promising avenue is the use of enzymes for the regioselective N-methylation of the biimidazole core. Engineered methyltransferases have shown potential for the specific methylation of various heterocycles, including imidazoles. acs.org This biocatalytic approach offers a green alternative to conventional methylation methods that often rely on harsh reagents.
The degradation of N-methylated heterocyclic compounds is an important consideration for their environmental fate. Studies on the anaerobic biodegradation of various heterocyclic compounds have shown that methylated analogues are often more resistant to microbial degradation than their unsubstituted counterparts. digitellinc.com Specifically for imidazoles, the N-substitution can hinder the metabolic pathways that are responsible for the breakdown of the imidazole ring. asm.org The microbial degradation of imidazole often proceeds through the formation of 4(5)-imidazolone, a pathway that may be impeded by the presence of a methyl group on one of the nitrogen atoms. asm.org
| Feature | Biorenewable Synthesis Aspect | Degradation Pathway Aspect |
| Approach | Enzyme-catalyzed N-methylation | Microbial degradation |
| Key Finding | Engineered methyltransferases can selectively methylate imidazole rings. acs.org | N-methylation can decrease the rate of anaerobic biodegradation. digitellinc.com |
| Implication | Potential for a greener synthesis route for this compound. | This compound may exhibit persistence in certain environments. |
The unique coordination properties of the biimidazole scaffold make it a promising candidate for applications in environmental remediation. The parent compound, 2,2'-biimidazole (B1206591), has been utilized in the creation of hypercrosslinked polymers that exhibit high uptake capacities for iodine, a radioactive pollutant. bohrium.com This suggests that polymers incorporating the this compound unit could also be effective adsorbents for various environmental contaminants.
Furthermore, metal-organic frameworks (MOFs) based on imidazole and biimidazole ligands are being explored for the photodegradation of organic pollutants. These porous materials can act as catalysts, using light to break down harmful substances in water. The introduction of a methyl group in this compound can influence the electronic properties and stability of the resulting MOFs, potentially enhancing their catalytic activity. Research in this area is focused on designing robust and efficient MOF-based systems for water purification.
| Application Area | Material Type | Potential Pollutant Target |
| Adsorption | Biimidazole-based polymers | Radioactive iodine bohrium.com |
| Photocatalysis | Imidazole-based MOFs | Organic dyes |
Interdisciplinary Research Opportunities
The versatility of this compound lends itself to a wide range of interdisciplinary research, bridging chemistry with nanoscience and computational modeling. These collaborations are paving the way for the development of advanced materials with novel functionalities.
The functionalization of nanomaterials with ligands like this compound is a burgeoning field. The imidazole moiety can act as an effective anchor for stabilizing metal nanoparticles, preventing their aggregation and enhancing their catalytic activity. For instance, imidazole derivatives have been used to stabilize palladium nanoparticles for cross-coupling reactions. The N-methyl group in this compound can further tune the electronic properties and stability of these nanoparticle-ligand systems.
These functionalized nanoparticles have potential applications as catalysts in various chemical transformations and as sensing platforms for the detection of environmental pollutants. uni-koeln.de The biimidazole structure allows for the chelation of metal ions, which can be exploited in the design of sensitive and selective nanosensors.
| Nanomaterial | Functionalization Agent | Potential Application |
| Metal Nanoparticles | Imidazole Derivatives | Catalysis, Sensing uni-koeln.de |
| Carbon Nanotubes | Polymeric coatings with imidazole groups | Drug delivery, Imaging |
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the design and discovery of new materials. paperpublications.org In the context of this compound, these computational approaches can be employed to predict the properties of novel derivatives and to design materials with specific functionalities.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biodegradability or potential toxicity of substituted biimidazoles, guiding the design of more environmentally benign compounds. the-innovation.org Furthermore, machine learning algorithms can be trained on large datasets of known compounds to predict the catalytic activity or adsorption capacity of new materials based on this compound. doi.org This in silico screening can significantly accelerate the discovery of high-performance materials for applications in catalysis and environmental remediation. rsc.org The integration of AI in catalyst design is a rapidly growing field, promising to revolutionize the way new catalysts are developed. digitellinc.comthe-innovation.orgresearchgate.net
| AI/ML Application | Target Property | Potential Outcome |
| QSAR Modeling | Biodegradability, Toxicity | Design of greener biimidazole derivatives the-innovation.org |
| Predictive Modeling | Catalytic Activity, Adsorption Capacity | Accelerated discovery of high-performance materials doi.orgrsc.org |
| Generative Models | Novel Ligand Design | Exploration of new chemical space for functional molecules |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methyl-1H,1'H-2,2'-biimidazole, and what factors influence their efficiency?
- Methodological Answer : The synthesis typically involves alkylation of imidazole precursors. For example, alkylation of 1-methylimidazole with halides under basic conditions is a common approach. Reaction parameters such as solvent choice (e.g., DMF), temperature, and catalyst presence (e.g., potassium carbonate) significantly impact yield and purity. Alternative routes include using hydroxylamine-O-sulfonic acid (HOSA) as an aminating agent to introduce functional groups . Characterization via H NMR and C NMR is essential to confirm structural integrity .
Q. How is the structure of this compound characterized in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like SHELXL (part of the SHELX suite) are widely used for refinement, leveraging high-resolution data to resolve bond lengths and angles. For example, in metal complexes, SC-XRD can confirm coordination modes (e.g., N,N-bidentate binding) and hydrogen-bonding networks .
Q. What spectroscopic techniques are critical for analyzing derivatives of this compound?
- Methodological Answer : Multi-nuclear NMR (H, C, N) is indispensable for tracking chemical shifts and confirming substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weights, while IR spectroscopy identifies functional groups (e.g., nitro or azido groups in explosive derivatives). For thermal stability, differential scanning calorimetry (DSC) is employed .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in multi-step syntheses?
- Methodological Answer : Design of Experiments (DoE) approaches are recommended to systematically vary parameters like solvent polarity, reaction time, and catalyst loading. For example, Pd-catalyzed regioselective C–H functionalization requires inert atmospheres (e.g., nitrogen) and precise stoichiometry to avoid side reactions. Flash chromatography or recrystallization is critical for isolating pure products, with yields often exceeding 80% under optimized conditions .
Q. What strategies address discrepancies in structural data between computational models and experimental results for this compound complexes?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular geometries, but discrepancies with SC-XRD data may arise from crystal packing effects or solvent interactions. Refinement software like Olex2 or SHELXE allows manual adjustment of thermal parameters and hydrogen atom positions. Cross-validation with spectroscopic data (e.g., H NMR coupling constants) resolves ambiguities .
Q. How does the coordination chemistry of this compound enable applications in catalysis or bioinorganic chemistry?
- Methodological Answer : The biimidazole moiety acts as a versatile N,N-bidentate ligand, forming stable complexes with transition metals (e.g., Cu(II), Ni(II)). These complexes exhibit catalytic activity in oxidation reactions or serve as models for metalloenzymes. For instance, [Cu(BIIM)₂] hybrids with Keggin-type polyoxometalates show potential in electrocatalysis due to their redox-active sites .
Q. What approaches mitigate solubility challenges when functionalizing this compound for biomedical applications?
- Methodological Answer : Introducing hydrophilic groups (e.g., sulfonyl or amino) via post-synthetic modification enhances solubility in aqueous media. Co-solvent systems (e.g., DMSO/water) or nanoparticle encapsulation are also effective. For example, benzimidazole-thiazole-triazole hybrids with fluorinated aryl groups show improved bioavailability while retaining anticancer activity .
Data Analysis & Contradictions
Q. How should researchers interpret conflicting biological activity data for this compound derivatives across studies?
- Methodological Answer : Discrepancies often stem from variations in assay conditions (e.g., cell lines, concentrations). Meta-analyses of IC₅₀ values and dose-response curves are recommended. For antimicrobial studies, standardized protocols (e.g., CLSI guidelines) ensure reproducibility. Cross-referencing patent databases and unpublished data via expert consultations can clarify trends .
Q. What computational tools are best suited for predicting the pharmacokinetic properties of this compound-based drug candidates?
- Methodological Answer : ADMET prediction software (e.g., SwissADME, pkCSM) evaluates absorption, metabolism, and toxicity. Molecular docking (AutoDock Vina) identifies binding affinities to targets like EGFR or PTP1B, critical for antidiabetic drug design. Validation with in vitro assays (e.g., cytotoxicity in MCF-7 cells) bridges computational and experimental results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
